Smurf1-IN-A01

Vue d'ensemble

Description

Smurf1-IN-A01 is an inhibitor of the negatively regulatory factor Smurf1 . It is used for promoting bone formation and enhancing BMP-2 . It has anticancer activity and can be used for the research of osteoporosis and age-related macular degeneration .

Molecular Structure Analysis

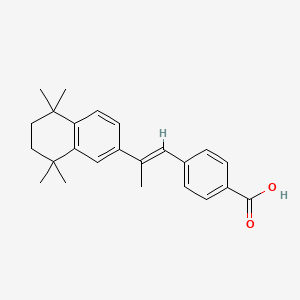

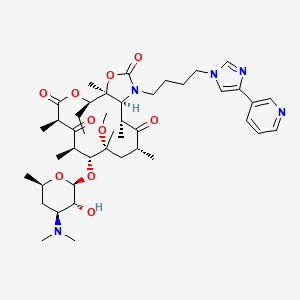

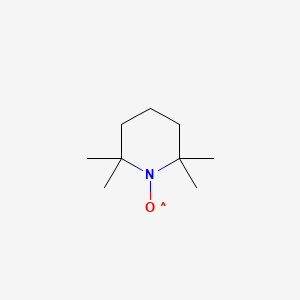

The chemical formula of Smurf1-IN-A01 is C22H20ClF3N4O3S . Its exact mass is 512.09 and its molecular weight is 512.930 .Applications De Recherche Scientifique

Fibrotic Cataract Treatment

Smurf1-IN-A01 has been studied for its role in the progression of fibrotic cataracts . Smurf1, a ubiquitin protein ligase, regulates the TGF-β/BMP signaling pathway through the ubiquitin-proteasome system (UPS). This study aimed to investigate the role of Smurf1 in the progression of fibrotic cataract and its underlying mechanism . The Smurf1 inhibitor A01 was administered for in vivo investigations . The results showed that Smurf1 regulates fibrotic cataract progression by influencing lens epithelial cell (LEC) proliferation, migration, and epithelial-mesenchymal transition (EMT) through the modulation of the Smad signaling pathway .

Dry Age-Related Macular Degeneration

Smurf1-IN-A01 has been identified as a potential therapeutic target in dry age-related macular degeneration . In a study, it was found that inhibiting Smurf1 could alleviate acute retina injury, such as keeping a better retina structure in living imaging and histologic sections, less cell death and inflammation activation .

Oxidative Stress Injury

Smurf1-IN-A01 has been studied for its role in exacerbating oxidative stress injury and inflammation in the retina . The study found that Smurf1 plays a role in exacerbating oxidative stress injury and inflammation in the retina and may become a potential therapeutic target in ROS injury of the retina .

BMP-2 Responsiveness

Smurf1-IN-A01 is a high-affinity selective inhibitor of E3 ubiquitin-protein ligase Smurf1 (Smad ubiquitination regulatory factor-1) that disturbs Smurf1-Smad1/5 interaction and blocks Smurf1 mediated Smad1/5 ubiquitination . A01 increases responsiveness to BMP-2 in myoblasts and osteoblasts .

Mécanisme D'action

Target of Action

Smurf1-IN-A01, also known as A01, is a high-affinity selective inhibitor of E3 ubiquitin-protein ligase Smurf1 (Smad ubiquitination regulatory factor-1) . Smurf1 is a ubiquitin protein ligase that regulates the TGF-β/BMP signaling pathway through the ubiquitin-proteasome system (UPS) . It is expressed in many tissues, including the nervous system, bone, lung, and reproductive organs .

Mode of Action

A01 works by disturbing the interaction between Smurf1 and Smad1/5, thereby blocking the ubiquitination of Smad1/5 mediated by Smurf1 . This interaction is crucial as Smurf1 regulates the TGF-β/BMP signaling pathway through the ubiquitin-proteasome system .

Safety and Hazards

Orientations Futures

Smurf1-IN-A01 has emerged as an important determinant of pivotal cellular processes . These processes include cell proliferation and differentiation, chromatin organization and dynamics, DNA damage response and genomic integrity maintenance, gene expression, cell stemness, migration, and invasion . Further in-depth analyses of Smurfs’ biological functions and influences on molecular pathways could provide novel therapeutic targets and paradigms for cancer diagnosis and treatment .

Propriétés

IUPAC Name |

[4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-[4-(5-methylpyrazol-1-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClF3N4O3S/c1-15-8-9-27-30(15)17-4-2-16(3-5-17)21(31)28-10-12-29(13-11-28)34(32,33)18-6-7-20(23)19(14-18)22(24,25)26/h2-9,14H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYLTUDRXBNZFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClF3N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Smurf1-IN-A01 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

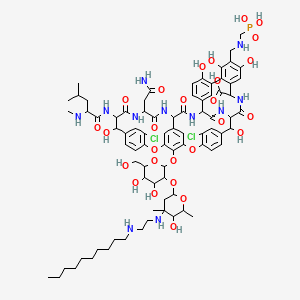

![2-[4-(2-Methyl-5-propan-2-ylcyclohexyl)phenoxy]ethanol](/img/structure/B1682026.png)

![(4R,7S,10R,13S,16R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[[(2R)-2-amino-3-phenylpropanoyl]amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide](/img/structure/B1682031.png)